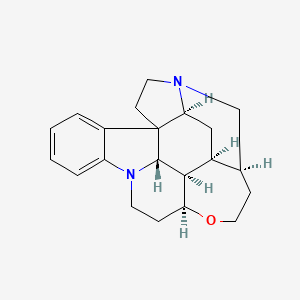
21,22-Dihydrostrychnidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21,22-Dihydrostrychnidine is a derivative of strychnine, an alkaloid known for its potent effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 21,22-Dihydrostrychnidine can be synthesized through the reduction of strychnine using lithium aluminium hydride in refluxing tetrahydrofuran . This method involves the hydrogenation of the strychnine molecule, leading to the formation of the dihydro derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory settings. These methods ensure the efficient and consistent production of the compound for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: 21,22-Dihydrostrychnidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Further reduction can modify the structure, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Alkyl halides are often used in substitution reactions to form quaternary ammonium salts.
Major Products Formed: The major products formed from these reactions include various oxo and hydroxy derivatives, as well as quaternary ammonium salts, each with distinct chemical and pharmacological properties .
Applications De Recherche Scientifique
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
21,22-Dihydrostrychnidine exerts its effects primarily through interactions with glycine receptors in the central nervous system. It acts as an antagonist, blocking the inhibitory effects of glycine and leading to increased neuronal excitability . This mechanism is similar to that of strychnine, but the specific structural modifications in this compound may result in different pharmacological profiles and therapeutic potentials.
Comparaison Avec Des Composés Similaires
Strychnine: The parent compound, known for its potent convulsant effects.
Neostrychnine: A derivative with modifications at different positions on the molecule.
Isostrychnine: Another derivative with a different arrangement of atoms, leading to distinct pharmacological properties.
Uniqueness: 21,22-Dihydrostrychnidine is unique due to its specific structural modifications, which result in different chemical and biological properties compared to other strychnine derivatives. These differences make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
2054-82-2 |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(4S,4aS,5aS,13aS,15aS,15bR)-2,3,4,4a,5,5a,7,8,13a,14,15,15a,15b,16-tetradecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline |
InChI |
InChI=1S/C21H26N2O/c1-2-4-16-15(3-1)21-7-9-22-12-13-6-10-24-17-5-8-23(16)20(21)19(17)14(13)11-18(21)22/h1-4,13-14,17-20H,5-12H2/t13-,14+,17+,18+,19+,20+,21?/m1/s1 |
Clé InChI |
KZTJNVKGHFKUCI-JUCGOJCYSA-N |
SMILES isomérique |
C1CN2[C@H]3[C@@H]4[C@H]1OCC[C@H]5[C@@H]4C[C@H]6C3(CCN6C5)C7=CC=CC=C72 |
SMILES canonique |
C1CN2C3C4C1OCCC5C4CC6C3(CCN6C5)C7=CC=CC=C72 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















